molecular formula C10H10ClNO2 B14401875 1-(3-Chloroprop-1-en-2-yl)-2-methyl-4-nitrobenzene CAS No. 89729-86-2

1-(3-Chloroprop-1-en-2-yl)-2-methyl-4-nitrobenzene

Cat. No.: B14401875
CAS No.: 89729-86-2
M. Wt: 211.64 g/mol
InChI Key: YHHMJQLFLTWVSG-UHFFFAOYSA-N
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Description

1-(3-Chloroprop-1-en-2-yl)-2-methyl-4-nitrobenzene is an organic compound with a molecular formula of C10H10ClNO2 This compound is characterized by the presence of a benzene ring substituted with a 3-chloroprop-1-en-2-yl group, a methyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloroprop-1-en-2-yl)-2-methyl-4-nitrobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-4-nitrobenzene and 3-chloropropene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated processes to ensure consistent quality and yield. The use of advanced analytical techniques, such as gas chromatography and mass spectrometry, is essential for monitoring the reaction progress and verifying the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloroprop-1-en-2-yl)-2-methyl-4-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and hydrogen gas are used for reduction reactions.

    Substitution Reagents: Nucleophiles like sodium hydroxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products of oxidation include carboxylic acids and ketones.

    Reduction: Reduction typically yields amines.

    Substitution: Substitution reactions produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chloroprop-1-en-2-yl)-2-methyl-4-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential pharmacological properties is ongoing, with a focus on its effects on cellular processes.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloroprop-1-en-2-yl)-2-methyl-4-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, altering metabolic processes.

    Receptor Binding: It can bind to receptors on cell surfaces, triggering signaling cascades that affect cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloroprop-1-en-2-yl)-4-methoxybenzene
  • 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene
  • 1-(3-Chloroprop-1-en-2-yl)-2,4-dimethylbenzene

Uniqueness

1-(3-Chloroprop-1-en-2-yl)-2-methyl-4-nitrobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

CAS No.

89729-86-2

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

1-(3-chloroprop-1-en-2-yl)-2-methyl-4-nitrobenzene

InChI

InChI=1S/C10H10ClNO2/c1-7-5-9(12(13)14)3-4-10(7)8(2)6-11/h3-5H,2,6H2,1H3

InChI Key

YHHMJQLFLTWVSG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C(=C)CCl

Origin of Product

United States

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